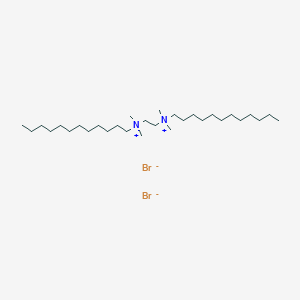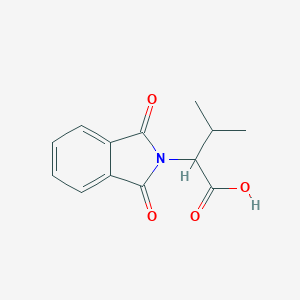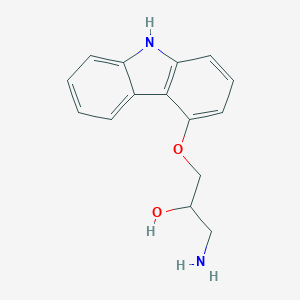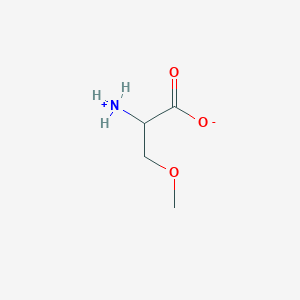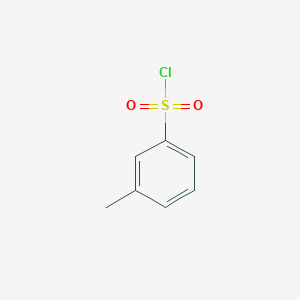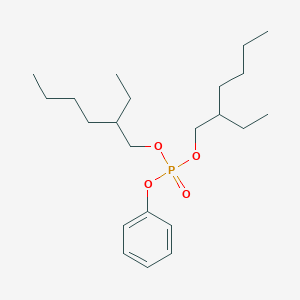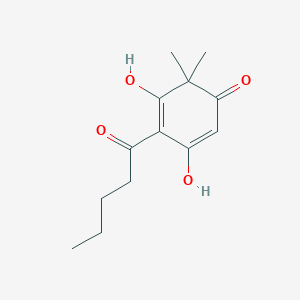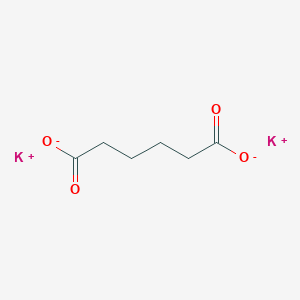![molecular formula C12H19N3OS B108105 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one CAS No. 15637-62-4](/img/structure/B108105.png)
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydropyrido[4,3-d]pyrimidine derivative that has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one in lab experiments is its broad spectrum of biological activities. This compound has shown activity against cancer cells, viruses, and bacteria, making it a versatile tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Orientations Futures
The potential therapeutic applications of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one are vast, and there are many future directions for research in this area. One area of interest is the development of this compound as a novel anticancer agent. Another area of interest is the potential use of this compound in the treatment of viral and bacterial infections. Finally, the neuroprotective effects of this compound in animal models of Alzheimer's disease warrant further investigation, with the ultimate goal of developing a new treatment for this devastating neurological disorder.
Méthodes De Synthèse
The synthesis of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-bromo-1-(ethylsulfanyl)propane in the presence of potassium carbonate in dimethyl sulfoxide. This reaction yields the intermediate compound, which is then treated with 2,3-dichloroquinoxaline in the presence of sodium hydride in dimethylformamide to obtain the final product.
Applications De Recherche Scientifique
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various biological assays, including anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
15637-62-4 |
|---|---|
Nom du produit |
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Formule moléculaire |
C12H19N3OS |
Poids moléculaire |
253.37 g/mol |
Nom IUPAC |
2-ethylsulfanyl-6-propan-2-yl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H19N3OS/c1-4-17-12-13-10-5-6-15(8(2)3)7-9(10)11(16)14-12/h8H,4-7H2,1-3H3,(H,13,14,16) |
Clé InChI |
HRXDDRRTCRVDFY-UHFFFAOYSA-N |
SMILES isomérique |
CCSC1=NC(=O)C2=C(N1)CCN(C2)C(C)C |
SMILES |
CCSC1=NC2=C(CN(CC2)C(C)C)C(=O)N1 |
SMILES canonique |
CCSC1=NC(=O)C2=C(N1)CCN(C2)C(C)C |
Synonymes |
9-ethylsulfanyl-4-propan-2-yl-4,8,10-triazabicyclo[4.4.0]deca-8,11-die n-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



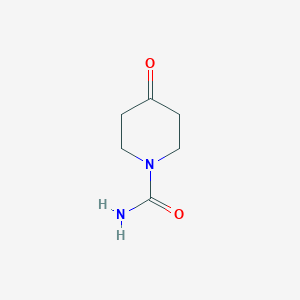
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
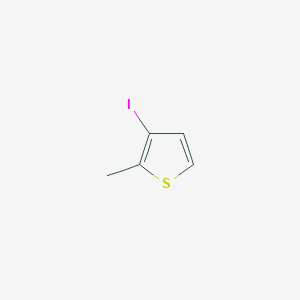
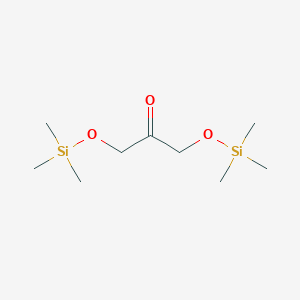
![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)
